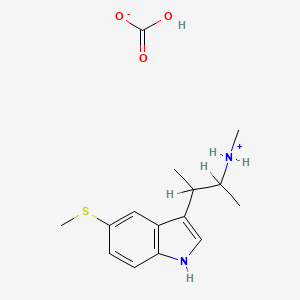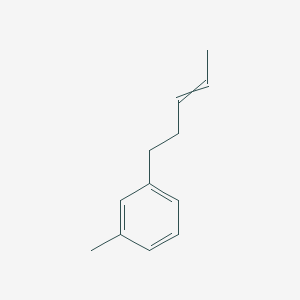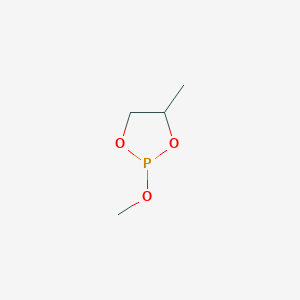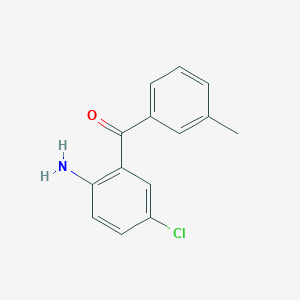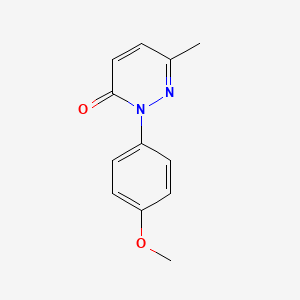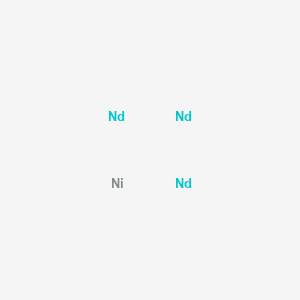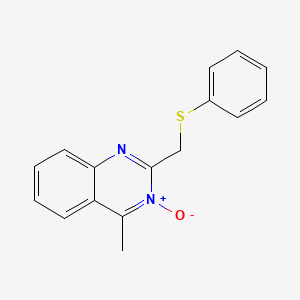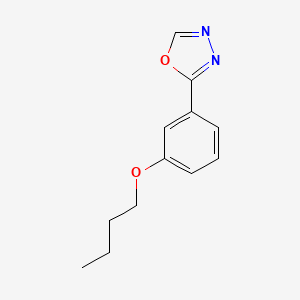
Oxadiazole, 1,3,4-, 2-(m-butoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxadiazole, 1,3,4-, 2-(m-butoxyphenyl)- is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms and one oxygen atom. This compound is part of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazoles typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the dehydration of hydrazides in the presence of dehydrating agents . Another approach involves the oxidative cyclization of N-acylhydrazones under oxidative conditions using reagents such as oxygen, iodine, or bromine . Additionally, solvent-free routes starting from hydrazides and amides in the presence of titanium tetrachloride have been developed .
Industrial Production Methods
Industrial production of 1,3,4-oxadiazoles often employs scalable and efficient synthetic routes. For example, the use of N-isocyaniminotriphenylphosphorane, aldehydes, and benzoic acids in a one-pot, three-component reaction under mild conditions can yield 1,3,4-oxadiazoles in good yields . These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4-Oxadiazoles undergo various chemical reactions, including:
Oxidation: Oxidative cyclization of hydrazones to form 1,3,4-oxadiazoles.
Reduction: Reduction reactions can modify the oxadiazole ring, although specific examples for 2-(m-butoxyphenyl)-1,3,4-oxadiazole are less common.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of 1,3,4-oxadiazoles include:
Dehydrating agents: For cyclization of hydrazides.
Oxidizing agents: Such as oxygen, iodine, or bromine for oxidative cyclization.
Catalysts: Copper (II) oxide nanoparticles for substitution reactions.
Major Products
The major products formed from these reactions are typically substituted 1,3,4-oxadiazoles, which can have various functional groups depending on the starting materials and reaction conditions .
Applications De Recherche Scientifique
1,3,4-Oxadiazoles, including 2-(m-butoxyphenyl)-1,3,4-oxadiazole, have a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3,4-oxadiazoles involves interactions with specific molecular targets and pathways. For example, some oxadiazole derivatives act as enzyme inhibitors, blocking the activity of enzymes involved in disease processes . Others may interact with cellular receptors or DNA, leading to therapeutic effects such as anticancer activity .
Comparaison Avec Des Composés Similaires
1,3,4-Oxadiazoles can be compared with other heterocyclic compounds such as:
1,2,4-Oxadiazoles: Similar in structure but with different nitrogen atom positions, leading to distinct chemical properties and applications.
1,2,3-Oxadiazoles: Another isomer with unique reactivity and uses.
1,2,5-Oxadiazoles: Less common but still of interest in certain chemical contexts.
The uniqueness of 2-(m-butoxyphenyl)-1,3,4-oxadiazole lies in its specific substitution pattern, which can impart unique biological and chemical properties compared to other oxadiazole derivatives .
Propriétés
Numéro CAS |
5378-31-4 |
|---|---|
Formule moléculaire |
C12H14N2O2 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
2-(3-butoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H14N2O2/c1-2-3-7-15-11-6-4-5-10(8-11)12-14-13-9-16-12/h4-6,8-9H,2-3,7H2,1H3 |
Clé InChI |
IHLRVUVFLZABKK-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=CC(=C1)C2=NN=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3,4-Dichlorobenzyl)oxy]methyl phenyl sulfone](/img/structure/B14725593.png)
![N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide](/img/structure/B14725600.png)
silane](/img/structure/B14725614.png)


